1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5ClF4O and its molecular weight is 228.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogenation Processes
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is involved in various halogenation processes. Controlled chlorination of related compounds produces derivatives with different degrees of substitution. These derivatives exhibit good thermal stability at high temperatures (Herkes, 1977)(Herkes, 1977).
Luminescence Sensing and Pesticide Removal
This compound is relevant in the construction of metal-organic frameworks (MOFs) that serve as efficient luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, including heavy metals and organic compounds, and can be used for recyclable detection (Zhao et al., 2017)(Zhao et al., 2017).
Microbial Dechlorination
Research indicates the role of this compound in microbial dechlorination processes. Specific bacterial strains can dechlorinate chlorinated benzenes to less harmful compounds under anaerobic conditions, highlighting its potential in bioremediation (Adrian et al., 2000)(Adrian et al., 2000).
Crystal Structure and Intermolecular Interactions
The compound's analogs have been studied for their crystal structures and intermolecular interactions. These studies contribute to understanding the molecular configuration and behavior of similar fluoroaromatic compounds in various states (Thakur et al., 2010)(Thakur et al., 2010).
Direct Iodination
In the field of organic synthesis, this compound can be involved in the selective and effective iodination of benzene derivatives. This process is important for the preparation of various organic compounds, including pharmaceuticals and agrochemicals (Stavber et al., 2002)(Stavber et al., 2002).
Environmental Safety and Catalysis
This compound plays a role in environmental safety and catalysis. Studies show the catalytic conversions of chlorinated benzenes and dioxins, indicating its potential in reducing environmental pollution (Lee & Jurng, 2008)(Lee & Jurng, 2008).
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCMSKBMYLURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509686 | |
Record name | 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75820-58-5 | |
Record name | 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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